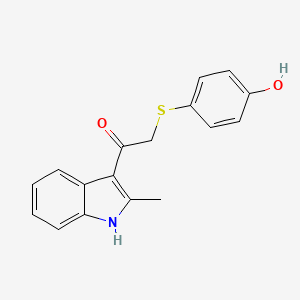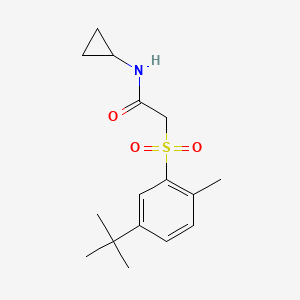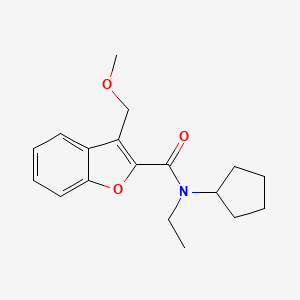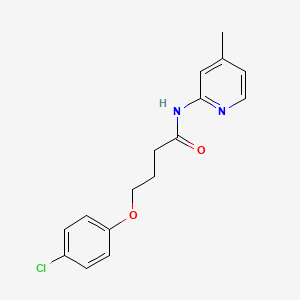
2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone, also known as HPIE, is a synthetic compound that has gained significant attention as a potential drug candidate due to its unique chemical structure and potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone involves the inhibition of various molecular targets such as histone deacetylases (HDACs), cyclooxygenase-2 (COX-2), and nuclear factor-kappa B (NF-κB). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, thereby promoting chromatin condensation and gene silencing. This compound inhibits HDACs, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. COX-2 is an enzyme that catalyzes the production of prostaglandins, which are involved in inflammation and pain. This compound inhibits COX-2, leading to the suppression of inflammation and pain. NF-κB is a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. This compound inhibits NF-κB, leading to the suppression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the disease and the molecular targets involved. In cancer cells, this compound induces apoptosis and cell cycle arrest by activating tumor suppressor genes and inhibiting HDACs. Inflammatory cells, this compound suppresses the production of pro-inflammatory cytokines and chemokines by inhibiting COX-2 and NF-κB. In neurons, this compound protects against oxidative stress and neuroinflammation by activating antioxidant enzymes and inhibiting pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone in lab experiments include its high yield and purity, its ability to inhibit multiple molecular targets, and its potential therapeutic uses in various diseases. However, the limitations of using this compound in lab experiments include its limited solubility and stability, its potential toxicity at high doses, and the need for further studies to determine its efficacy and safety in humans.
Orientations Futures
There are several future directions for the research of 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone. One direction is to investigate its potential therapeutic uses in other diseases such as cardiovascular disease and diabetes. Another direction is to optimize the synthesis method of this compound to improve its solubility and stability. Furthermore, future studies should focus on determining the efficacy and safety of this compound in humans, including its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis method of 2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone involves the reaction of 2-methyl-1H-indole-3-acetic acid with 4-hydroxythiophenol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then subjected to a deprotection reaction using a strong base such as sodium hydroxide to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone has been extensively studied for its potential therapeutic uses in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has also demonstrated anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease due to its ability to protect neurons from oxidative stress and neuroinflammation.
Propriétés
IUPAC Name |
2-(4-hydroxyphenyl)sulfanyl-1-(2-methyl-1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-11-17(14-4-2-3-5-15(14)18-11)16(20)10-21-13-8-6-12(19)7-9-13/h2-9,18-19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFAXISZTKBASN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methoxypyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547236.png)
![N-[4-(dimethylamino)-2-methylphenyl]-4-methylsulfonylbenzamide](/img/structure/B7547239.png)


![2-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547268.png)
![2-[4-(4-Chlorophenyl)piperazin-1-yl]quinazolin-4-amine](/img/structure/B7547271.png)

![4-fluoro-N'-[2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B7547290.png)

![N-[(4-bromothiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547306.png)
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7547321.png)

![1-(2-Methylpropyl)-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B7547334.png)
